
1-(2,2-Dimethoxyethyl)aziridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethoxyethyl)aziridine-2-carbonitrile is a compound that belongs to the aziridine family, characterized by a three-membered nitrogen-containing ring. Aziridines are known for their high reactivity due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis
Preparation Methods
The synthesis of 1-(2,2-Dimethoxyethyl)aziridine-2-carbonitrile typically involves the reaction of appropriate aziridine derivatives with specific reagents under controlled conditions. One common method includes the cyclization of 1,2-amino alcohols or 1,2-azido alcohols . Another approach involves the addition of carbenes to imines or nitrenes to alkenes . Industrial production methods often employ these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,2-Dimethoxyethyl)aziridine-2-carbonitrile undergoes various chemical reactions, primarily due to the high strain energy of the aziridine ring. Common reactions include:
Nucleophilic Ring-Opening Reactions: These reactions involve nucleophiles attacking the aziridine ring, leading to ring-opening and formation of alkylated products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitutions.
Substitution Reactions: Substitution reactions often involve the replacement of the aziridine ring with other functional groups, facilitated by specific reagents and conditions.
Major products formed from these reactions depend on the type of nucleophile or reagent used. For instance, reactions with thiol groups can lead to the formation of thiol-alkylated products .
Scientific Research Applications
1-(2,2-Dimethoxyethyl)aziridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a protein disulfide isomerase (PDI) inhibitor, which could have implications in cancer treatment.
Materials Science: It is used as a crosslinker in polyurethane-based clearcoats for automotive applications, enhancing the wear resistance and chemical resistance of the coatings.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of various nitrogen-containing compounds, including bioactive molecules.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethoxyethyl)aziridine-2-carbonitrile primarily involves its high reactivity due to the strain in the aziridine ring. This strain facilitates nucleophilic ring-opening reactions, leading to the formation of alkylated products . In medicinal applications, the compound’s ability to inhibit protein disulfide isomerases (PDIs) is of particular interest. PDIs are enzymes involved in the formation and rearrangement of disulfide bonds in proteins, and their inhibition can disrupt the function of cancer cells .
Comparison with Similar Compounds
1-(2,2-Dimethoxyethyl)aziridine-2-carbonitrile can be compared with other aziridine derivatives, such as aziridine-2-carboxamide and aziridine-2-carboxylates . These compounds share the characteristic three-membered ring but differ in their functional groups and reactivity. For instance, aziridine-2-carboxamide is known for its anticancer activity, while aziridine-2-carboxylates are valuable intermediates in the synthesis of amino acid derivatives . The unique feature of this compound is its potential as a PDI inhibitor, which sets it apart from other aziridine derivatives .
Properties
CAS No. |
75985-27-2 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-(2,2-dimethoxyethyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C7H12N2O2/c1-10-7(11-2)5-9-4-6(9)3-8/h6-7H,4-5H2,1-2H3 |
InChI Key |
GJMQNCDPARYMCK-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN1CC1C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



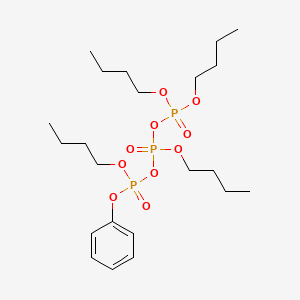

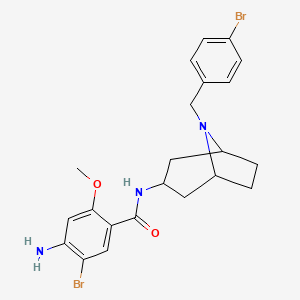
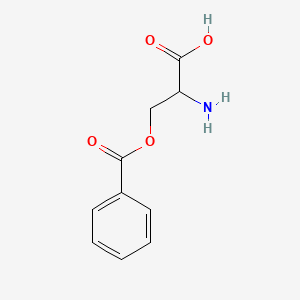
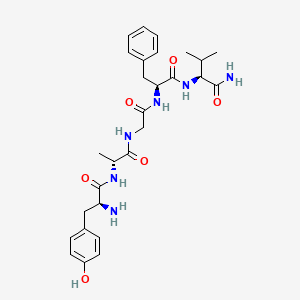
![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)
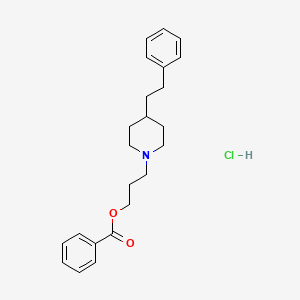
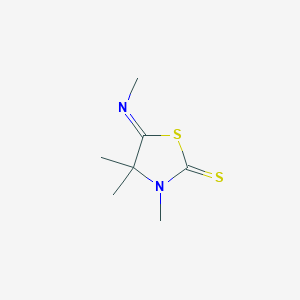


![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/structure/B14433690.png)

silane](/img/structure/B14433697.png)
